molecular formula C25H24N4O3 B4187008 N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide

N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide

Cat. No.: B4187008
M. Wt: 428.5 g/mol
InChI Key: CDAXFGKMPFPCIQ-UHFFFAOYSA-N
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Description

N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide is a complex organic compound that features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Benzoylamino Group: The benzoylamino group is introduced through the reaction of the benzimidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of Ethyl Group: The ethyl group is attached via an alkylation reaction using ethyl bromide or similar alkylating agents.

    Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through the reaction of the intermediate with methoxybenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the benzoylamino group.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzoylamino)ethyl]benzamide
  • N-(2-(2-(2-(benzoylamino)ethoxy)ethoxy)ethyl)benzamide
  • 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives

Uniqueness

N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-benzamidoethyl)-3-methylbenzimidazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-29-21-16-18(27-25(31)19-10-6-7-11-22(19)32-2)12-13-20(21)28-23(29)14-15-26-24(30)17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAXFGKMPFPCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)N=C1CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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